molecular formula C17H19N3O2 B2557928 2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine CAS No. 2320179-28-8

2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine

Cat. No.: B2557928
CAS No.: 2320179-28-8
M. Wt: 297.358
InChI Key: MGVHOGQKOZDWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursorsThese steps often require specific reagents and catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored in large-scale reactors. The purification process is also crucial to obtain the compound in high purity, which may involve techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is unique due to its combination of a pyridine ring with a pyrrolo[3,4-b]pyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[6-(2-methylpropoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)11-22-16-6-5-13(8-19-16)17(21)20-9-14-4-3-7-18-15(14)10-20/h3-8,12H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVHOGQKOZDWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.